6-Dihydroepistephamiersine-6-acetate
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Overview
Description
Organic compounds, such as "6-Dihydroepistephamiersine-6-acetate", typically involve complex molecular structures that require detailed synthesis strategies and comprehensive analyses to understand their properties and potential applications. These compounds can serve as key intermediates or final products in the development of new materials, pharmaceuticals, or chemical processes.
Synthesis Analysis
The synthesis of complex organic compounds often involves palladium-catalyzed reactions, as they allow for the regioselective synthesis of α-dehydro-β-amino esters from amines and allyl acetates, showcasing the versatility of palladium(0) catalysts in organic synthesis (Rajesh, Banerji, & Iqbal, 2002). This type of methodology could potentially be applied or adapted for the synthesis of "6-Dihydroepistephamiersine-6-acetate".
Molecular Structure Analysis
Understanding the molecular structure of complex organic compounds is crucial for assessing their chemical behavior and potential applications. Techniques such as single-crystal X-ray diffraction analysis are often employed to unambiguously confirm the structure of synthesized compounds, providing insights into their molecular geometry and atomic configurations (Taghavi-Moghadam et al., 1999).
Chemical Reactions and Properties
The chemical behavior of organic compounds is influenced by their functional groups and molecular structure. For instance, the presence of α-dehydro-β-amino acid derivatives in certain peptides can induce specific conformations mimicking β-turns, demonstrating the impact of molecular design on chemical reactivity and interaction capabilities (Rajesh, Banerji, & Iqbal, 2002).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application and handling. These properties can be meticulously studied using various analytical techniques, including NMR spectroscopy and mass spectrometry, to determine the compound's purity, stability, and structural integrity.
Chemical Properties Analysis
The chemical properties of compounds like "6-Dihydroepistephamiersine-6-acetate" involve their reactivity with other chemicals, stability under different conditions, and potential catalytic activities. Research into the catalytic hydrogenation of dihydrooxazines, for example, provides insights into the mechanisms and conditions under which certain organic compounds can be transformed, offering a glimpse into the chemical versatility and potential reactivity of complex molecules (Sukhorukov et al., 2008).
Scientific Research Applications
Acetolactate-Forming Enzyme from Aerobacter aerogenes : A study on kinetic properties and inhibition of the pH 6 acetolactate-forming enzyme from Aerobacter aerogenes provides insights into enzyme kinetics and the regulatory role of acetate (Störmer, 1968).
Acetate Utilization in Komagataella phaffii : Research focusing on improving acetate utilization in Komagataella phaffii by metabolic engineering provides insights into the role of acetate in microbial metabolism and its potential applications in biomanufacturing (Xu et al., 2019).
Isoelectrofocusing in Acetate Membrane : Studies on isoelectrofocusing in acetate membranes, including the analysis of polymorphic traits in proteins, offer insights into the application of acetate in biochemical analysis methods (Harada, 1975).
Evaluation of Cerebral Acetate Transport and Metabolic Rates : An investigation into the kinetics of acetate transport and utilization in the rat brain using NMR spectroscopy provides valuable information on the role of acetate in cerebral metabolism (Patel et al., 2010).
Hasubanan Alkaloids from Stephania japonica Miers : Research on the isolation and structural elucidation of alkaloids, including stephamiersine and epistephamiersine, from Stephania japonica Miers, may offer insights into the chemistry and potential applications of structurally related compounds (Matsui et al., 1975).
Biosynthesis of Sucrose-6-Acetate : A study on the biosynthesis of sucrose-6-acetate using cross-linked enzyme aggregates demonstrates the potential of enzymatic processes in producing specific acetate derivatives (Yang et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 6-Dihydroepistephamiersine-6-acetate are currently unknown. This compound is a new hasubanan alkaloid that was isolated from Stephania abyssinica
Mode of Action
It is known that it is chemically correlated with known compounds , but the specifics of its interaction with its targets and the resulting changes are still under investigation.
Pharmacokinetics
It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Action Environment
properties
IUPAC Name |
[(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUZSBREAMJGL-XLSOAHDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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